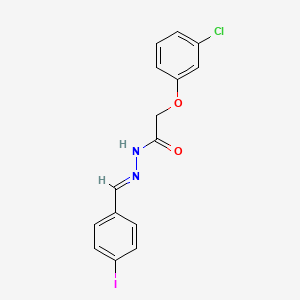

![molecular formula C15H22N2O3S B5549073 N-环己基-4-{[(甲磺酰基)氨基]甲基}苯甲酰胺](/img/structure/B5549073.png)

N-环己基-4-{[(甲磺酰基)氨基]甲基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide involves complex chemical processes, focusing on the optimization of core scaffold components to achieve desired biological activities. For instance, the design and synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlight the intricate process of modifying benzamide and central ring components to achieve in vivo activity in a rodent model (Cioffi et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds is meticulously analyzed to understand their biological efficacy and interaction with biological targets. Crystal structure and Hirshfeld surface analysis, for example, provide insights into the molecular interactions and stability of the compound, which are crucial for its biological activity and pharmacokinetic properties (Etsè et al., 2019).

Chemical Reactions and Properties

Compounds like N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide undergo various chemical reactions that define their chemical properties. The synthesis processes often involve reactions such as diazotization, Sandmeyer reaction, oxidation, esterification, and methylation, which collectively contribute to the compound's functional versatility and potential as a pharmacological agent (Yang Jian-she, 2009).

科学研究应用

合成技术

一个研究领域涉及具有与 N-环己基-4-{[(甲磺酰基)氨基]甲基}苯甲酰胺相似的结构或功能的化合物的合成技术的开发。例如,Vedejs 和 Kongkittingam (2000) 的一项研究描述了使用 Bts 保护的氨基酸酰氯溶液相合成受阻 N-甲基四肽,突出了高效的偶联和甲基化步骤,允许通过萃取纯化 (Vedejs & Kongkittingam, 2000)。类似地,Sañudo 等人 (2006) 合成了 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺,引入了一类新的环状二肽基脲,展示了磺酰胺基团在合成化学中的应用的多功能性 (Sañudo et al., 2006)。

材料科学应用

在材料科学中,已经探索了用于诸如水净化和脱盐等应用的新型聚合物的合成和表征。Padaki 等人 (2012) 研究了聚磺酰氨基苯甲酰胺 (PSAB) 和甲基化聚磺酰氨基苯甲酰胺 (mPSAB) 聚合物的合成,重点关注它们在聚砜复合膜中用于海水脱盐。这些膜显示出显着的脱盐率,表明该化合物在增强水净化技术方面的潜在用途 (Padaki et al., 2012)。

生物和药学化学

在生物和药学化学领域,研究已转向评估磺酰胺衍生物的生物活性。Konovalova 等人 (2021) 合成了 N-{3-[(4-甲苯-1-磺酰基)亚氨基]-6-氧代环己-1,4-二烯-1-基}芳基酰胺并评估了它们的抗菌性能。尽管该研究显示对某些细菌和真菌的活性较低,但它强调了对磺酰胺衍生物在潜在抗菌和抗真菌应用中的持续兴趣 (Konovalova et al., 2021)。

属性

IUPAC Name |

N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-21(19,20)16-11-12-7-9-13(10-8-12)15(18)17-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBATXOJBTZLBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)

![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)